



## Synthesis of Key Starting Materials for Remdesivir Intermediate-1: A Technical Guide

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This in-depth technical guide provides a comprehensive overview of the synthesis of key starting materials for "Remdesivir intermediate-1," a crucial precursor to the antiviral agent Remdesivir. For the purposes of this guide, "Remdesivir intermediate-1" will be understood to be GS-441524, the parent nucleoside of Remdesivir. The synthesis of this complex molecule relies on the efficient preparation of two primary building blocks: a protected ribose moiety, specifically 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, and a heterocyclic core, 4-aminopyrrolo[2,1-f][1][2][3]triazine, which is often functionalized with iodine at the 7-position to facilitate coupling.

This document details various synthetic routes to these key intermediates, presenting quantitative data in structured tables for comparative analysis. Furthermore, it provides detailed experimental protocols for the synthesis of each key starting material and their subsequent coupling to yield GS-441524. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathways and logical relationships.

# I. Synthesis of the Ribose Moiety: 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

The protected ribose derivative, 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, serves as the chiral backbone for the nucleoside analogue. Its synthesis typically starts from commercially available D-ribose.



# Experimental Protocol: Synthesis of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone from D-Ribose

This protocol involves the protection of the hydroxyl groups of D-ribose as benzyl ethers followed by oxidation to the lactone.

#### Step 1: Benzylation of D-Ribose

- To a stirred suspension of D-ribose in a suitable solvent such as dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.
- After the addition is complete, add benzyl bromide (BnBr) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by the slow addition of methanol, followed by water.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,3,5-Tri-O-benzyl-D-ribose.

#### Step 2: Oxidation to the Lactone

- Dissolve the crude 2,3,5-Tri-O-benzyl-D-ribose in a suitable solvent system, such as a mixture of dimethyl sulfoxide (DMSO) and acetic anhydride.
- Stir the reaction mixture at room temperature for 12-24 hours.
- Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone as a white to light yellow solid.



A practical route from D-ribose has been described with an overall yield of 56% for a related compound, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, highlighting the feasibility of multi-gram preparations of ribose derivatives[4].

## II. Synthesis of the Heterocyclic Core: 4aminopyrrolo[2,1-f][1][2][3]triazine and its 7-lodo Derivative

The pyrrolotriazine core is a key component of Remdesivir's structure. Several synthetic routes have been developed, starting from simple precursors like pyrrole or 1-amino-1H-pyrrole-2-carbonitrile hydrochloride.

# Route A: From 1-amino-1H-pyrrole-2-carbonitrile hydrochloride

This route involves the cyclization of 1-amino-1H-pyrrole-2-carbonitrile hydrochloride with a suitable reagent to form the triazine ring.

- To a reaction vessel, add ethanol and an alkali such as potassium carbonate or sodium hydroxide[1].
- Add 1-amino-1H-pyrrole-2-carbonitrile hydrochloride and thiourea to the stirred mixture[1].
- Heat the reaction mixture to a temperature between 30-80 °C and monitor the reaction progress[1].
- Upon completion, concentrate the ethanol and add water to the residue.
- Stir the mixture and filter to obtain the intermediate 4-aminopyrrolo[2,1-f][1][2][3]triazine-7-thiol[1].
- In a separate vessel, add Raney nickel and water.
- Add ammonia water and the intermediate from the previous step.
- · Heat the mixture to effect desulfurization.



- Filter the hot solution and wash the filter cake with ethanol.
- Concentrate the filtrate to obtain 4-aminopyrrolo[2,1-f][1][2][3]triazine[1].

A specific example of this method provides an 86% yield for the intermediate and a subsequent high yield for the final product[1].

### **Route B: From Pyrrole (One-Pot Synthesis)**

A more direct approach starts from pyrrole, proceeding through cyanation and amination followed by cyclization.

- React pyrrole with chlorosulfonyl isocyanate in a suitable solvent to form an intermediate[5].
- Treat the resulting product with a molar excess of an N,N-dialkylformamide (e.g., DMF)[5].
- Add a molar excess of an organic base to precipitate by-products[5].
- Isolate the solution phase containing the 2-cyanopyrrole derivative.
- Subject the 2-cyanopyrrole to N-amination using an appropriate aminating agent.
- Cyclize the resulting 1-amino-2-cyanopyrrole with formamidine acetate to yield 4aminopyrrolo[2,1-f][1][2][3]triazine.

### Synthesis of 7-iodo-4-aminopyrrolo[2,1-f][1][2][3]triazine

The iodinated derivative is a key intermediate for coupling with the ribose moiety.

- Disperse 4-aminopyrrolo[2,1-f][1][2][3]triazine in a suitable solvent.
- Add iodine or iodine chloride portion-wise and allow the reaction to proceed.
- Subsequently, add an organic acid and N-iodosuccinimide (NIS) to the reaction mixture and ensure complete reaction.
- Add an alkali solution to induce crystallization.



• Filter and dry the precipitate to obtain 4-amino-7-iodopyrrolo[2,1-f][1][2][3]triazine[2]. An alternative one-step method involves reacting the starting material with an iodine-containing substance and an oxidant, which can achieve a yield of 90%[6].

# III. Coupling of the Ribose and Heterocyclic Moieties to form GS-441524

The final key step is the C-glycosylation reaction, which couples the protected ribose and the iodinated pyrrolotriazine core.

### **Experimental Protocol: Synthesis of GS-441524**

- To a solution of 7-iodo-4-aminopyrrolo[2,1-f][1][2][3]triazine in a suitable anhydrous solvent under an inert atmosphere, add a Grignard reagent (e.g., isopropylmagnesium chloride) at low temperature (-20 to 0 °C) to facilitate a halogen-metal exchange.
- In a separate flask, dissolve 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone in an anhydrous solvent.
- Slowly add the solution of the lactone to the organometallic species generated in step 1 at low temperature.
- Allow the reaction to proceed for a specified time, then quench with a suitable reagent (e.g., saturated ammonium chloride solution).
- Extract the product with an organic solvent, wash, dry, and concentrate.
- The resulting product is then subjected to debenzylation, typically using a reducing agent like palladium on carbon under a hydrogen atmosphere, to remove the benzyl protecting groups and yield GS-441524.
- Purify the final product using column chromatography or recrystallization.

The synthesis of related C-nucleosides has been achieved through palladium-catalyzed cross-coupling chemistry, indicating a viable strategy for this key bond formation[7].

### IV. Quantitative Data Summary



The following tables summarize the yields for the key synthetic steps, providing a basis for comparison between different routes.

Table 1: Synthesis of 4-aminopyrrolo[2,1-f][1][2][3]triazine

Starting Material	Key Reagents	Number of Steps	Overall Yield (%)	Reference
1-amino-1H- pyrrole-2- carbonitrile HCl	Thiourea, Raney Nickel	2	~80-85	[1]
Pyrrole	Chlorosulfonyl isocyanate, Formamidine acetate	3 (One-pot)	Not specified	[5]

Table 2: Synthesis of 7-iodo-4-aminopyrrolo[2,1-f][1][2][3]triazine

Starting Material	lodinating Agent(s)	Yield (%)	Reference
4-aminopyrrolo[2,1-f] [1][2][3]triazine	I2/ICI then NIS	High	[2]
4-aminopyrrolo[2,1-f] [1][2][3]triazine	lodine-containing substance + Oxidant	90	[6]

## V. Visualizing the Synthetic Pathways

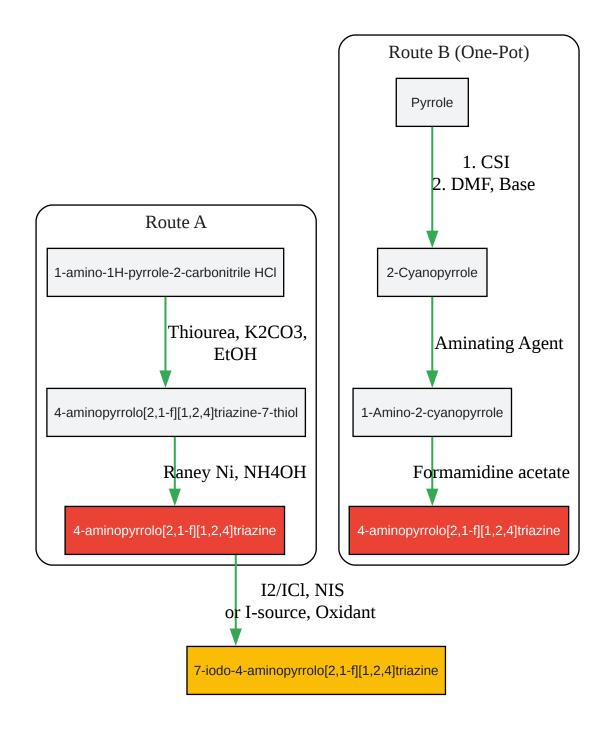
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the synthetic routes described.



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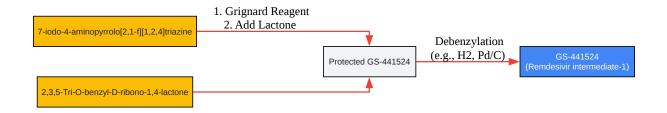
Caption: Synthesis of the protected ribose lactone from D-Ribose.



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Caption: Synthetic routes to the pyrrolotriazine core and its iodination.





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Caption: Final coupling and deprotection to yield GS-441524.

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